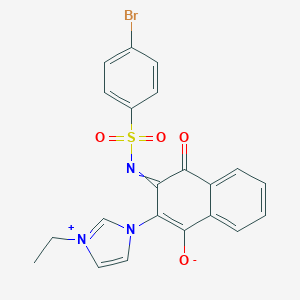![molecular formula C26H32N4O4 B264086 methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B264086.png)
methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate, typically involves multiple steps. One common route starts with the preparation of 2-methyl-3-nitroaniline, which undergoes a series of reactions including bromination, methoxylation, and amination to form the desired indole structure . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol .
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various amine derivatives .
科学的研究の応用
Methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling and metabolism . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Methyl 4-methoxy-3-methylbenzoate: This compound shares a similar methoxy and methyl substitution pattern but lacks the indole and piperazine moieties.
4-Methoxy-3-methylbenzaldehyde: This compound also shares a similar substitution pattern but differs in its aldehyde functional group.
Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester: This compound has a similar methoxy substitution but differs in its carboxylic acid ester functional group.
Uniqueness
Methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate is unique due to its complex structure, which includes an indole ring, a piperazine moiety, and multiple functional groups. This complexity allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
特性
分子式 |
C26H32N4O4 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
methyl 4-methoxy-3-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propanoylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C26H32N4O4/c1-17-7-5-8-19(15-17)30-14-13-29(16-18(30)2)12-11-22(31)28-24-23-20(9-6-10-21(23)33-3)27-25(24)26(32)34-4/h5-10,15,18,27H,11-14,16H2,1-4H3,(H,28,31) |
InChIキー |
AVHQSUKHXDQQSC-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCC(=O)NC3=C(NC4=C3C(=CC=C4)OC)C(=O)OC |
正規SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCC(=O)NC3=C(NC4=C3C(=CC=C4)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-[10-(2-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264005.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B264007.png)
![(3Z)-5-(3-methoxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B264020.png)
![2-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B264032.png)
![methyl 6-(4-fluorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B264033.png)
![6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B264037.png)
![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264057.png)
![(E)-{2-(3-chlorophenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B264062.png)
![1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264069.png)
![7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B264071.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B264089.png)
![1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium](/img/structure/B264111.png)

![N-(3-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264130.png)
